Etavopivat is classified as a pyruvate kinase activator and falls under the category of metabolic modulators. It is currently undergoing clinical trials to assess its efficacy and safety in patients with sickle cell disease, with promising results indicating its potential to alleviate symptoms associated with this condition .
Specific technical details regarding the synthetic pathway remain proprietary and are not fully disclosed in the literature available .
Etavopivat's molecular formula is CHNO, and it features a complex structure that includes multiple functional groups essential for its biological activity. The compound's structure can be described as follows:
The precise three-dimensional configuration plays a significant role in its binding affinity and efficacy as a therapeutic agent .
Etavopivat undergoes several key chemical reactions within biological systems:
These biochemical transformations are crucial for improving red blood cell functionality and reducing sickling phenomena associated with sickle cell disease .
Etavopivat's mechanism involves several interconnected processes:
This multifaceted approach not only improves oxygen delivery but also helps maintain red blood cell shape and function, thereby mitigating complications associated with sickle cell disease .
Etavopivat exhibits several notable physical and chemical properties:
These properties are essential for determining the formulation strategies used during clinical development .
Etavopivat's primary application lies in the treatment of sickle cell disease. Clinical trials have demonstrated its ability to:
Beyond sickle cell disease, ongoing research may explore its potential applications in other hemoglobinopathies where similar mechanisms could provide therapeutic benefits .
Etavopivat (FT-4202) is an oral, small-molecule investigational drug that acts as a potent and selective allosteric activator of erythrocyte pyruvate kinase (PKR), a critical enzyme in the terminal steps of anaerobic glycolysis within red blood cells (RBCs). PKR catalyzes the conversion of phosphoenolpyruvate (PEP) to pyruvate, generating adenosine triphosphate (ATP) while consuming 2,3-diphosphoglycerate (2,3-DPG) as a byproduct. Etavopivat binds to the PKR enzyme at an allosteric site distinct from the substrate-binding domain, stabilizing the enzyme in its high-affinity tetrameric state. This conformational shift enhances PKR’s catalytic efficiency, even at low PEP concentrations—a key mechanism in diseased RBCs where substrate availability is limited [1] [3].
The biochemical effects of PKR activation are profound and multifaceted:
Table 1: Key Biochemical Effects of Etavopivat-Induced PKR Activation
Parameter | Change | Magnitude | Experimental Model |
---|---|---|---|
2,3-DPG Levels | ↓ | ≤60% reduction | Non-human primates, Humans |
ATP Levels | ↑ | 38% increase | Non-human primates |
Hb-Oxygen Affinity | ↑ | Significant increase | Human SCD RBCs (ex vivo) |
Sickling | ↓ | Reduced under hypoxia | Human SCD RBCs (ex vivo) |
Etavopivat reprograms RBC glycolysis through coordinated allosteric effects:
Table 2: Etavopivat-Induced Shifts in Erythrocyte Metabolism
Glycolytic Metabolite/Parameter | Pre-Treatment Status | Post-Treatment Change | Functional Consequence |
---|---|---|---|
2,3-DPG | Elevated in SCD | ↓↓ (Up to 60% reduction) | Increased Hb-O2 affinity |
ATP | Depleted in SCD | ↑↑ (≥38% increase) | Improved membrane integrity |
Hb-O2 Affinity (P50) | Reduced in SCD | ↑↑ (Left shift) | Reduced HbS polymerization |
Pyruvate Production | Suboptimal | ↑ | Enhanced antioxidant capacity |
Etavopivat’s molecular structure (C~22~H~23~N~3~O~6~S; MW: 457.5 g/mol) enables precise targeting of PKR’s allosteric site:
Table 3: Structural Features Governing Etavopivat-PKR Interaction
Structural Element | Target Residue(s) | Interaction Type | Functional Role |
---|---|---|---|
Sulfonamide Bridge | Lys410, Arg489 | Hydrogen bonding | Anchors molecule to allosteric site |
Dihydrodioxinopyridine Moiety | Phe424, Ile431 | Hydrophobic packing | Stabilizes R-state conformation |
(S)-Hydroxyacetophenone | Glu532 | Hydrogen bonding | Induces catalytic site remodeling |
Tetrahydropyrrolopyrrole | Leu474 | Van der Waals contacts | Enhances binding affinity |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7